molecular formula C9H9NO2 B1583932 n-(3-Hydroxyphenyl)acrylamide CAS No. 13040-21-6

n-(3-Hydroxyphenyl)acrylamide

Cat. No. B1583932
CAS RN: 13040-21-6
M. Wt: 163.17 g/mol
InChI Key: PMHOLXNNEPPFNZ-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)acrylamide, also known as 3-HPAA, is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .


Molecular Structure Analysis

The molecular structure of n-(3-Hydroxyphenyl)acrylamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .


Physical And Chemical Properties Analysis

N-(3-Hydroxyphenyl)acrylamide has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 46.8±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 132.5±3.0 cm3 .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel

N-(3-Hydroxyphenyl)acrylamide: derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions . These compounds physically adsorb on the steel surface, forming a protective layer that significantly reduces corrosion. The inhibition efficiency can reach up to 94.91–95.28% at certain concentrations, showcasing their potential in industries where carbon steel is prevalent, such as oil and gas.

Corrosion Inhibition for Copper

Similar acrylamide derivatives have also been shown to be effective in preventing corrosion of copper in nitric acid solutions . The compounds act as mixed-type inhibitors, reducing the double-layer capacitance and increasing the charge transfer resistance, which indicates a strong adsorption on the copper surface and a high inhibition efficiency.

Quantum Chemistry Computations

The acrylamide derivatives’ effectiveness as corrosion inhibitors has been supported by quantum chemistry computations . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their interaction with metal surfaces and their inhibitory performance.

Monte Carlo Simulations

Monte Carlo simulations have been utilized to further investigate the behavior of these acrylamide derivatives . These simulations help in predicting the adsorption behavior and the formation of protective layers on metal surfaces, which is vital for designing more effective corrosion inhibitors.

Surface Analysis Techniques

Advanced surface analysis techniques like Atomic Force Microscopy (AFM) have been employed to examine the surface morphology of metals after treatment with acrylamide derivatives . This provides a direct observation of the protective layer and helps in confirming the efficacy of the inhibitors.

Thermodynamic Studies

Thermodynamic parameters for both activation and adsorption processes have been calculated for these derivatives . Understanding these parameters is essential for predicting the performance of the inhibitors under different environmental conditions.

Synthesis and Characterization

The synthesis and characterization of N-(3-Hydroxyphenyl)acrylamide derivatives involve various analytical techniques such as IR, 1H NMR, and mass spectroscopy . These methods confirm the chemical structure of the compounds and are fundamental for the development of new inhibitors.

Industrial Applications

The study of N-(3-Hydroxyphenyl)acrylamide derivatives in corrosion inhibition highlights their potential application in various industrial processes. These include acid pickling, cleaning, descaling, and oil recovery, where acidic solutions are commonly used and corrosion is a significant concern .

Safety and Hazards

N-(3-Hydroxyphenyl)acrylamide is classified as a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (harmful if swallowed) and H319 (causes serious eye irritation) .

properties

IUPAC Name

N-(3-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHOLXNNEPPFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926718
Record name N-(3-Hydroxyphenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Hydroxyphenyl)acrylamide

CAS RN

13040-21-6
Record name 13040-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Hydroxyphenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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